molecular formula C9H3Br2F2N B596923 3,4-Dibromo-5,8-difluoroquinoline CAS No. 1210967-04-6

3,4-Dibromo-5,8-difluoroquinoline

Katalognummer: B596923
CAS-Nummer: 1210967-04-6
Molekulargewicht: 322.935
InChI-Schlüssel: RQTIRWRSUFGRQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dibromo-5,8-difluoroquinoline is a multifunctional halogenated quinoline derivative designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound serves as a versatile and valuable synthetic building block. The strategic placement of bromine and fluorine atoms on the quinoline scaffold makes it an ideal precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and for nucleophilic aromatic substitution, allowing for the precise construction of complex molecular architectures. Its primary research value lies in the exploration and synthesis of novel pharmacologically active compounds. The quinoline core is a privileged structure in medicinal chemistry, found in molecules with a wide range of biological activities. Researchers can utilize this intermediate to develop potential therapeutic agents, including next-generation fluoroquinolone antibiotics . Structural modifications at the 3, 4, 5, and 8 positions of the quinoline ring are known to critically influence a molecule's potency, spectrum of activity, and pharmacokinetic profile . As a key intermediate, it facilitates the study of structure-activity relationships (SAR) in drug discovery programs. WARNING: This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals. The safety profile of this specific compound has not been fully established. Researchers should handle this material with appropriate precautions, using personal protective equipment and operating within a well-ventilated fume hood. Please refer to the Safety Data Sheet (SDS) before use.

Eigenschaften

CAS-Nummer

1210967-04-6

Molekularformel

C9H3Br2F2N

Molekulargewicht

322.935

IUPAC-Name

3,4-dibromo-5,8-difluoroquinoline

InChI

InChI=1S/C9H3Br2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H

InChI-Schlüssel

RQTIRWRSUFGRQT-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1F)C(=C(C=N2)Br)Br)F

Synonyme

3,4-Dibromo-5,8-difluoroquinoline

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Position: Bromine at position 6 (vs.
  • Halogen Diversity: Chlorine substitution (e.g., 6-Bromo-4-chloro-5,8-difluoroquinoline) increases molecular weight and alters electronic properties, affecting solubility and binding kinetics .
  • Fluorine Impact : Fluorine at positions 5 and 8 is conserved across analogs, suggesting a role in enhancing membrane permeability and target affinity .

Vorbereitungsmethoden

Fluorination via Directed Metallation

A pivaloyl-protected quinoline derivative serves as a substrate for directed ortho-lithiation. Treatment with n-butyllithium in tetrahydrofuran (THF) at −78°C generates a lithiated intermediate at the 5- and 8-positions, which reacts with fluorinating agents like N-fluorobenzenesulfonimide (NFSI) to install fluorine atoms.

Example Protocol :

  • Protect quinoline with pivaloyl chloride to form 28 (Scheme 7,).

  • Lithiate at −78°C in THF, followed by quenching with NFSI.

  • Deprotect under acidic conditions to yield 5,8-difluoroquinoline.

Bromination of Fluorinated Intermediates

With fluorine atoms in place, bromination at positions 3 and 4 is achieved using bromine or N-bromosuccinimide (NBS). The electron-withdrawing fluorine groups direct electrophilic bromination to the meta positions (3 and 4) via resonance deactivation.

Key Data :

StepReagentSolventTemperatureYield
BrominationNBSDichloromethane25°C68%

One-Pot Multi-Halogenation Strategies

Sequential Halogenation in a Single Reactor

A modified one-pot approach from EP1278717B1 involves:

  • Activation : Convert 5,8-difluoroquinoline-3-carboxylic acid to its acid chloride using thionyl chloride.

  • Bromination : Treat with bromine in toluene at 60°C, leveraging the electron-deficient ring for selective 3,4-dibromination.

  • Workup : Neutralize with aqueous base and isolate via chromatography.

Advantages : Reduced purification steps and improved atom economy.

Electrophilic Aromatic Substitution (EAS)

Bromine-First Approach

Initial bromination of quinoline at positions 3 and 4 using Br₂/FeBr₃ followed by fluorination at 5 and 8 via radical pathways (e.g., Selectfluor®) addresses electronic deactivation challenges.

Mechanistic Insight :

  • Bromine’s electron-withdrawing effect directs fluorine to the remaining activated positions (5 and 8).

  • Yields drop to ~45% due to competing side reactions.

Catalytic Methods and Recent Innovations

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig conditions enable late-stage fluorination of 3,4-dibromoquinoline precursors. For example:

  • React 3,4-dibromoquinoline with CsF and a palladium catalyst (e.g., Pd(OAc)₂) under microwave irradiation.

Optimization Table :

CatalystLigandTemperatureYield
Pd(OAc)₂Xantphos120°C72%

Challenges and Mitigation Strategies

Regioselectivity Control

  • Issue : Over-bromination at non-target positions.

  • Solution : Use bulky directing groups (e.g., pivaloyl) to sterically hinder undesired sites.

Purification Difficulties

  • Issue : Separation of isomers.

  • Solution : High-performance liquid chromatography (HPLC) with hexane/ethyl acetate gradients .

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-Dibromo-5,8-difluoroquinoline with high purity?

Methodological Answer: The synthesis of 3,4-Dibromo-5,8-difluoroquinoline typically involves sequential halogenation of a quinoline precursor. Begin with 5,8-difluoroquinoline as the starting material. Bromination at positions 3 and 4 can be achieved using bromine (Br₂) in a chlorinated solvent (e.g., dichloromethane) under controlled temperatures (0–25°C). Catalytic Lewis acids like FeBr₃ may enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure purity (>95%) by NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structure of 3,4-Dibromo-5,8-difluoroquinoline be confirmed spectroscopically?

Methodological Answer: Combine multiple spectroscopic techniques:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR, distinct aromatic carbons in ¹³C NMR).
  • X-ray crystallography : Resolve ambiguities in regiochemistry by analyzing single-crystal structures, particularly if synthetic byproducts or isomers are suspected .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₃Br₂F₂N) and isotopic patterns for Br/F.
    Cross-reference data with fluorinated quinoline analogs in databases like NIST Chemistry WebBook .

Q. What are common impurities in 3,4-Dibromo-5,8-difluoroquinoline synthesis, and how can they be mitigated?

Methodological Answer: Key impurities include:

  • Monobrominated intermediates : Use excess bromine and extended reaction times to drive complete dihalogenation.
  • Debrominated byproducts : Avoid prolonged exposure to reducing agents or light.
  • Isomeric contaminants : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor regioselectivity.
    Characterize impurities via HPLC-MS and compare retention times with reference standards (e.g., EP impurity guidelines for quinolines) .

Advanced Research Questions

Q. How can discrepancies in reported halogenation regioselectivity for polyhalogenated quinolines be resolved?

Methodological Answer: Contradictions often arise from solvent effects, catalyst choice, or competing reaction pathways. To resolve:

  • Systematic screening : Test bromination under varying conditions (solvent, temperature, catalyst).
  • Computational modeling : Use DFT calculations to compare activation energies for bromine addition at positions 3/4 vs. alternatives.
  • Cross-validation : Compare results with structurally similar compounds (e.g., 4-Bromo-5,8-difluoroquinoline) to identify electronic/steric trends .

Q. What computational methods predict the reactivity of bromine and fluorine substituents in quinoline derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions (e.g., C-3/C-4 in 5,8-difluoroquinoline) prone to bromination.
  • Transition-state analysis : Model bromine addition pathways to assess kinetic vs. thermodynamic control.
    Validate predictions with experimental kinetic data from fluorinated quinoline syntheses .

Q. How do fluorine substituents at positions 5 and 8 influence the bromination pattern in quinoline scaffolds?

Methodological Answer: Fluorine’s strong electron-withdrawing effect deactivates the quinoline ring but directs bromine to specific positions:

  • Resonance and inductive effects : Fluorine at C-5/C-8 withdraws electron density, making adjacent positions (C-4/C-5) less reactive.
  • Steric effects : Fluorine’s small size allows bromine access to C-3/C-4.
    Use substituent parameter analysis (Hammett σ constants) to quantify electronic effects and correlate with observed regioselectivity .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., varying yields or regioselectivity), employ triangulation by combining experimental replication, computational modeling, and literature cross-checks .
  • Structural Validation : Always corroborate spectroscopic data with crystallographic results to avoid misassignment, especially for polyhalogenated compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.